4-(2-ethoxyphenyl)-5-{[(4-fluorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol
Overview
Description
4-(2-ethoxyphenyl)-5-{[(4-fluorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C18H18FN3OS2 and its molecular weight is 375.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.08753272 g/mol and the complexity rating of the compound is 483. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
A variety of triazole derivatives have been synthesized and characterized, revealing their potential in creating bifunctional agents for heterocyclic compound formation. Such compounds exhibit various biological activities due to their unique structures, including Schiff bases and compounds with significant antidiuretic and diuretic effects. The studies focus on exploring the synthesis pathways, characterizing the compounds through spectroscopic methods, and analyzing their crystalline structures to understand the underlying chemical interactions and potential applications in medicinal chemistry (Zhou et al., 2007).
Antimicrobial and Anticancer Activities
Research on triazole derivatives has also highlighted their antimicrobial and anticancer properties. Specific compounds have shown good to moderate activities against various microorganisms, indicating their potential as antimicrobial agents. Additionally, some derivatives have been evaluated for their anticancer activity against a panel of 60 cell lines, showing promise as therapeutic agents in cancer treatment (Bektaş et al., 2010).
Enzymatic Inhibition
Certain triazole derivatives have been synthesized and investigated for their ability to inhibit enzymes such as lipase and α-glucosidase, showcasing their potential in treating conditions like obesity and diabetes. This area of study focuses on identifying compounds with significant inhibitory effects, thereby contributing to the development of new therapeutic agents (Bekircan et al., 2015).
Molecular and Electronic Properties
The electronic and molecular properties of triazole derivatives, including their nonlinear optical and spectroscopic characteristics, have been extensively studied. These investigations provide insights into the compounds' reactivity, stability, and potential applications in various fields, such as materials science and photonics. The synthesis of novel compounds with enhanced optical properties opens up new avenues for research and development in advanced materials (Beytur & Avinca, 2021).
Structural Analysis and Reactivity
The structural analysis of triazole derivatives, including their crystallography and molecular dynamics simulations, aids in understanding their reactivity and stability. Studies in this area focus on the molecular interactions and bonds that stabilize the compounds, which is crucial for developing more effective and stable drugs and materials. The insights gained from these analyses contribute to the broader understanding of heterocyclic chemistry and its applications (Ding et al., 2008).
Properties
IUPAC Name |
4-(2-ethoxyphenyl)-3-[(4-fluorophenyl)methylsulfanylmethyl]-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3OS2/c1-2-23-16-6-4-3-5-15(16)22-17(20-21-18(22)24)12-25-11-13-7-9-14(19)10-8-13/h3-10H,2,11-12H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWLDVOIHPCWSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=NNC2=S)CSCC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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